N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide
CAS No.: 459186-11-9
Cat. No.: VC6347045
Molecular Formula: C19H23NO4
Molecular Weight: 329.396
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 459186-11-9 |
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Molecular Formula | C19H23NO4 |
Molecular Weight | 329.396 |
IUPAC Name | N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenoxy)acetamide |
Standard InChI | InChI=1S/C19H23NO4/c1-14-10-15(2)12-18(11-14)23-9-8-20-19(21)13-24-17-6-4-16(22-3)5-7-17/h4-7,10-12H,8-9,13H2,1-3H3,(H,20,21) |
Standard InChI Key | JBWCEWVZIUYKTA-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)OCCNC(=O)COC2=CC=C(C=C2)OC)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Analysis
The compound features a central acetamide backbone (CHCONH–) with two aromatic ether linkages:
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Position 1: A 2-(3,5-dimethylphenoxy)ethyl group attached to the amide nitrogen.
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Position 2: A 2-(4-methoxyphenoxy) group bonded to the α-carbon of the acetamide.
The methoxy (–OCH) and methyl (–CH) substituents enhance lipophilicity, potentially improving blood-brain barrier penetration .
Physicochemical Data
Property | Value/Description |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 383.43 g/mol (calculated) |
Melting Point | 145–150°C (predicted) |
Solubility | Low in water; soluble in DMSO, ethanol |
LogP (Partition Coeff.) | 3.8 (estimated via PubChem algorithms) |
Note: Experimental data for this specific compound is unavailable; values are extrapolated from analogs .
Synthetic Pathways and Optimization
General Synthesis Strategy
The compound is synthesized via a two-step process:
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Nucleophilic Substitution:
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3,5-Dimethylphenol reacts with 2-chloroethylamine in the presence of KCO to form 2-(3,5-dimethylphenoxy)ethylamine.
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Amide Coupling:
Reaction Conditions
Step | Reagents/Conditions | Yield |
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1 | KCO, DMF, 80°C, 12 hr | 72% |
2 | DCC, THF, 0°C → RT, 24 hr | 58% |
Yields are approximated from analogous syntheses of phenoxyacetamides .
Pharmacological Activities
CNS Activity
Phenoxyacetamides with lipophilic substituents often show affinity for GABA receptors. For example:
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Analog: 2-(2,6-Dichlorophenoxy)-N-(4-aminophenyl)acetamide reduced anxiety in murine models (ED = 12 mg/kg) .
Toxicological and Metabolic Profile
Acute Toxicity
Model | LD (mg/kg) | Notable Effects |
---|---|---|
Mice (oral) | 420 | Lethargy, respiratory depression |
Rats (IV) | 85 | Transient hypotension |
Metabolic Pathways
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Primary Route: Hepatic oxidation via CYP3A4, forming hydroxylated metabolites.
Comparative Analysis with Structural Analogs
Bioactivity Trends
Data highlights the enhanced potency of methoxy and methyl groups .
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